molecular formula C17H18N2O4S B369083 1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 325810-40-0

1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B369083
CAS No.: 325810-40-0
M. Wt: 346.4g/mol
InChI Key: KJQYXJPGIYJQCQ-UHFFFAOYSA-N
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Description

1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 3,4-dimethoxyphenylsulfonyl group and two methyl groups at positions 5 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the sulfonyl group: The 3,4-dimethoxyphenylsulfonyl group can be introduced via sulfonylation using a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Methylation: The final step involves the methylation of the benzimidazole core at positions 5 and 6 using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the sulfonyl group.

Scientific Research Applications

1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-((3,4-dimethoxyphenyl)sulfonyl)-1H-benzo[d]imidazole: Lacks the methyl groups at positions 5 and 6.

    1-((3,4-dimethoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole: Has a methyl group at position 2 instead of positions 5 and 6.

Uniqueness

1-((3,4-dimethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the specific substitution pattern on the benzimidazole core, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxyphenylsulfonyl group and the methyl groups at positions 5 and 6 can enhance its stability and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-7-14-15(8-12(11)2)19(10-18-14)24(20,21)13-5-6-16(22-3)17(9-13)23-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQYXJPGIYJQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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